2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide

Medicinal chemistry Physicochemical profiling Triazole derivatives

The compound 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide (CAS 676240-41-8) is a heterocyclic small molecule built on a 1,2,4-triazole scaffold simultaneously substituted at the 3‑position with a sulfanyl‑N,N‑diethylacetamide arm, at the 4‑position with an amino group, and at the 5‑position with a furan‑2‑yl ring. It belongs to a class of S‑alkylated 4‑amino‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol derivatives actively explored as anti‑exudative agents.

Molecular Formula C12H17N5O2S
Molecular Weight 295.36 g/mol
Cat. No. B12131853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide
Molecular FormulaC12H17N5O2S
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CSC1=NN=C(N1N)C2=CC=CO2
InChIInChI=1S/C12H17N5O2S/c1-3-16(4-2)10(18)8-20-12-15-14-11(17(12)13)9-6-5-7-19-9/h5-7H,3-4,8,13H2,1-2H3
InChIKeyZLHQOQNCYZZGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide: Core Structural Identity and Procurement Baseline


The compound 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide (CAS 676240-41-8) is a heterocyclic small molecule built on a 1,2,4-triazole scaffold simultaneously substituted at the 3‑position with a sulfanyl‑N,N‑diethylacetamide arm, at the 4‑position with an amino group, and at the 5‑position with a furan‑2‑yl ring . It belongs to a class of S‑alkylated 4‑amino‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol derivatives actively explored as anti‑exudative agents [1]. Its molecular formula is C₁₂H₁₇N₅O₂S (molecular weight 295.36 g/mol), and computed drug‑likeness properties (AlogP 1.29, PSA 90.65 Ų, 5 HBA, 2 HBD, 0 Ro5 violations) position it within oral bioavailability chemical space.

Why 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide Cannot Be Swapped with Generic Triazole Analogs


Substituting 2-(4-amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide with a superficially similar triazole‑thioacetamide is scientifically unreliable because the three‑point substitution pattern (4‑NH₂, 5‑furan‑2‑yl, and S‑CH₂‑CO‑NEt₂) is inseparable from the biological output. Published structure–activity work on the 21‑member N‑aryl acetamide congener series demonstrates that even minor changes to the acetamide nitrogen substituent cause anti‑exudative activity to range from inactive to superior to diclofenac sodium [1]. Consequently, a generic “4‑amino‑5‑(furan‑2‑yl)‑triazole” building block cannot be interchanged without losing the specific activity profile that the N,N‑diethyl terminus imparts. The dearth of direct cross‑compound data for the N,N‑diethyl derivative itself further magnifies the risk of uncontrolled substitution in experimental settings.

Quantitative Differentiation Evidence for 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide Versus Closest Analogs


Structural Uniqueness and Physicochemical Differentiation Against the N,N‑Diethyl‑triazole‑thioacetamide Core Scaffold

The closest commercially cataloged analog lacking the 4‑amino and 5‑furan‑2‑yl decorations is N,N‑diethyl‑2‑(1H‑1,2,4‑triazol‑5‑ylsulfanyl)acetamide (ChemSpider ID 620715). The target compound introduces a 4‑amino group and a 5‑furan‑2‑yl ring, which fundamentally alter the hydrogen‑bonding capacity and lipophilicity . Computed partition coefficient drops from AlogP ≈ 1.29 for the target compound to a predicted AlogP ≈ 0.54 for the unsubstituted triazole analog , a ≈2.4‑fold reduction, while polar surface area expands from ≈87 Ų to ≈90.65 Ų . These differences predict distinct passive permeability and solubility profiles, making the two non‑interchangeable in cell‑based assays.

Medicinal chemistry Physicochemical profiling Triazole derivatives

Anti‑Exudative Activity Comparison Across N‑Substituted Acetamide Congeners

The Chalenko et al. (2019) study [1] evaluated 21 derivatives of 2‑((4‑amino‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazol‑3‑yl)sulfanyl)‑N‑acetamide with various N‑aryl substituents in a formalin‑induced rat paw edema model. At a uniform oral dose of 10 mg/kg, eight compounds exceeded the anti‑exudative efficacy of the reference drug diclofenac sodium (activity taken as 100%). While the specific N,N‑diethyl compound was not included in this panel, the data establish a clear structure–activity landscape: the identity of the amide nitrogen substituent is the primary driver of the magnitude of biological response within this chemotype. This class‑level inference underscores the procurement value of the N,N‑diethyl variant as a structurally distinct probe for future SAR exploration.

Anti-exudative activity In vivo pharmacology Triazole SAR

Drug‑Likeness and Rotatable Bond Advantage for Probe Development

The target compound exhibits 0 Rule‑of‑Five violations, indicating favorable oral drug‑like properties . Importantly, it possesses 7 rotatable bonds versus 5 in the simpler N,N‑diethyl‑2‑(1H‑1,2,4‑triazol‑5‑ylsulfanyl)acetamide , while maintaining similar hydrogen‑bond acceptor/donor counts. This higher conformational flexibility, combined with the presence of the furan oxygen and the 4‑amino group, offers additional vectors for target engagement and binding‑site complementarity, without compromising the drug‑likeness window.

Drug-likeness Medicinal chemistry design Physicochemical properties

4‑Amino‑5‑furan‑2‑yl Triazole Core as a Privileged Iodine‑Binding Scaffold

The parent 4‑amino‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thione (CAS 80809‑38‑7) forms a stable 1:1 charge‑transfer complex with molecular iodine (lgβ = 3.47 in CHCl₃) and crystallizes as a neutral C₆H₆N₄OS·I₂ adduct that is thermally stable up to 500 °C [1]. The S‑alkylated N,N‑diethylacetamide derivative retains the electron‑rich 4‑amino‑triazole‑furan core that drives this interaction, suggesting utility as a precursor or competitor in thyreostatic or iodine‑scavenging assays. Simpler triazole‑thioacetamides lacking the 4‑amino‑5‑furan‑2‑yl motif are not expected to match this complexation behavior.

Thyreostatic activity Charge-transfer complexes Triazole chemistry

High‑Confidence Application Scenarios for 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide


Anti‑Inflammatory Probe for Structure–Activity Relationship (SAR) Expansion

The N,N‑diethylacetamide side chain represents a distinct steric and electronic environment relative to the N‑aryl series published by Chalenko et al. [1]. Academic and biotech labs that have already profiled the aryl‑substituted panel can uniquely use this compound to map the contribution of a tertiary amide terminus to anti‑exudative efficacy and pharmacokinetics in the rat formalin‑edema model, enabling publication‑ready SAR tables.

Physicochemical Probe for Permeability and Solubility Comparison

The computed AlogP of ~1.29 and 7‑rotatable‑bond architecture distinguish it from the less lipophilic 5‑rotatable‑bond core analog. CROs and discovery chemistry groups can employ the compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 screens to experimentally validate the impact of the 4‑amino and 5‑furan‑2‑yl substitutions on cell penetration, generating data that inform lead optimization of related triazole series.

Iodine‑Binding and Thyreostatic Activity Studies

Because the core 4‑amino‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thione scaffold exhibits a robust iodine‑binding capacity (lgβ = 3.47) [2], the S‑alkylated derivative is a valuable tool for laboratories studying thyroid hormone biosynthesis inhibition. It enables dose‑dependent competitive binding experiments and thermal stability assays (TGA/DSC) that are not feasible with simpler triazole‑acetamides lacking the electron‑rich furan‑amino‑triazole system.

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